Duvelisib is a potent, orally available, small molecule inhibitor of PI3K-δ and PI3K-γ. [] It was designed to investigate the hypothesis that simultaneous inhibition of these two specific isoforms would demonstrate broad adaptive and innate immune cell inhibitory activity and enhanced efficacy in hematologic malignancies as well as inflammatory and autoimmune diseases. [] PI3K-δ and PI3K-γ isoforms are preferentially expressed in leukocytes where they have distinct and mostly non-overlapping roles in immune cell function. [] These isoforms play important roles in the biology of B-cell neoplasms, influencing B-cell proliferation and survival. []
Duvelisib was developed by Verastem Oncology and is classified as an antineoplastic agent. Its mechanism of action targets specific pathways involved in cancer cell proliferation and survival, particularly in lymphoid tissues. The compound's selectivity for the delta isoform over the gamma isoform enhances its therapeutic potential while minimizing side effects associated with broader kinase inhibition .
Duvelisib can be synthesized through two primary synthetic routes, both involving several key intermediates. The synthesis begins with the preparation of tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate, which is crucial for subsequent steps.
The final steps include deprotection and aromatic nucleophilic substitution to form duvelisib .
Duvelisib has a complex molecular structure characterized by its dual targeting capabilities. The molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of approximately 434.91 g/mol. The structure includes:
The three-dimensional conformation plays a crucial role in its interaction with phosphoinositide 3-kinase enzymes, particularly in forming a hydrophobic pocket that enhances selectivity for the delta isoform .
Duvelisib undergoes various chemical reactions during its synthesis, including:
The synthesis also involves protecting groups that are later removed to yield the active drug form .
Duvelisib exerts its therapeutic effects by inhibiting phosphoinositide 3-kinases delta and gamma, which are involved in signaling pathways that regulate cell growth, survival, and metabolism. By blocking these pathways, duvelisib induces apoptosis in malignant cells and inhibits their proliferation.
The drug exhibits a higher selectivity for phosphoinositide 3-kinase delta over gamma, which contributes to its efficacy in treating hematologic cancers while reducing potential side effects associated with broader kinase inhibition . Research indicates that duvelisib effectively reduces phosphorylated AKT levels in treated cells, demonstrating its impact on downstream signaling pathways .
Duvelisib is typically presented as an off-white to pale yellow solid. Its solubility characteristics are essential for formulation into capsules, where it must remain stable under physiological conditions.
Duvelisib's primary applications lie within oncology, particularly in treating hematologic malignancies such as:
Research continues to explore its efficacy in combination with other therapeutic agents, assessing synergistic effects that may improve patient outcomes . Additionally, analytical methods have been developed for quantifying duvelisib levels in biological samples, aiding in pharmacokinetic studies and therapeutic monitoring .
Duvelisib (C₂₂H₁₇ClN₆O) is an orally bioavailable small molecule inhibitor exhibiting potent and reversible inhibition of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. Structurally, it features a purine-linked isoquinolinone scaffold that enables competitive binding at the ATP-binding cleft of p110δ and p110γ catalytic subunits. This binding specificity arises from interactions with unique residues within the hinge region (e.g., Val828 in PI3Kδ) and the affinity pocket (e.g., Trp812), conferring >10- to 60-fold selectivity over PI3Kα and β isoforms [1] [5] [7]. Unlike pan-PI3K inhibitors, duvelisib’s dual δ/γ targeting leverages the synergistic roles of these isoforms: PI3Kδ is activated by tyrosine kinase receptors and governs B-cell proliferation/survival, while PI3Kγ is activated by G-protein coupled receptors and modulates inflammatory cytokine signaling within the tumor microenvironment [2] [7]. Recent computational analyses reveal an additional, PI3K-independent mechanism: duvelisib directly inhibits nuclear NFATC1/2 transcription factors by obstructing their DNA-binding domains, suppressing T-cell activation pathways [6].
Table 1: Structural and Kinetic Parameters of Duvelisib’s PI3K Isoform Inhibition
Parameter | PI3Kδ | PI3Kγ | PI3Kα | PI3Kβ |
---|---|---|---|---|
IC₅₀ (nM) | 2.5 | 27 | 1,092 | 203 |
Selectivity (vs. δ) | 1x | 10.8x | 436x | 81x |
Key Binding Residues | Val828, Trp812 | Lys802, Val882 | Gln859, Tyr867 | Trp781, Lys782 |
Activation Trigger | BCR, Cytokine Receptors | GPCRs, RAS | Growth Factor Receptors | GPCRs |
In chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), duvelisib disrupts constitutive BCR signaling—a driver of malignant B-cell survival. By inhibiting PI3Kδ, duvelisib blocks PIP₃ generation at the plasma membrane, preventing AKT phosphorylation and downstream activation of BTK, PLCγ2, and NF-κB. This abrogates pro-survival signals even in cells with the BTK C481S mutation, a common ibrutinib-resistance mechanism [1] [2]. Preclinical models demonstrate duvelisib’s superior efficacy over δ-selective inhibitors (e.g., idelalisib) in suppressing BCR-dependent chemotaxis (IC₅₀: 0.5 μM vs. 1.2 μM) and adhesion [2] [4]. Clinically, this translates to 78% overall response rates and 16.4-month median progression-free survival in relapsed/refractory CLL/SLL, surpassing ofatumumab outcomes [1].
Table 2: Duvelisib’s Impact on Key BCR Signaling Nodes
Signaling Molecule | Function in BCR Pathway | Effect of Duvelisib | Downstream Consequence |
---|---|---|---|
PI3Kδ | PIP₃ production | Direct inhibition (IC₅₀=2.5 nM) | Reduced AKT membrane recruitment |
AKT | Pro-survival kinase | Dephosphorylation (Ser473) | FOXO nuclear translocation, apoptosis |
BTK | PLCγ2 activation | Indirect inactivation | Impaired calcium flux |
NF-κB | Transcription of anti-apoptotic genes | Reduced nuclear translocation | Downregulation of BCL-2, MCL-1 |
The tumor microenvironment (TME) in lymphoid malignancies relies on PI3Kγ-mediated chemokine crosstalk. Duvelisib suppresses CXCL12/CXCR4 and CCL19/CCR7 axes, reducing malignant B-cell trafficking to protective lymphoid niches [3] [4]. Simultaneously, it reprograms tumor-associated macrophages (TAMs): By blocking PI3Kγ-dependent C/EBPβ signaling, duvelisib shifts immunosuppressive M2-like TAMs toward pro-inflammatory M1 phenotypes. This enhances phagocytic activity and reduces PD-L1 expression, reinstating anti-tumor immunity [4] [6]. In T-cell lymphoma models, duvelisib treatment decreased serum levels of TME-supportive cytokines (e.g., IL-10 by 62%, TNFα by 41%) while increasing immunostimulatory IFNγ by 2.3-fold [4].
Duvelisib triggers intrinsic apoptosis via mitochondrial pathways. AKT inhibition dephosphorylates BAD, enabling its displacement of BCL-2/BCL-XL from BAX/BAK. Subsequent mitochondrial outer membrane permeabilization (MOMP) releases cytochrome c, activating caspase-9 and -3 [1] [5]. Preclinical data confirm duvelisib’s cytotoxicity in PI3K-hyperactive CLL cells (EC₅₀: 0.1–1 μM), with 3-fold greater potency than idelalisib. This correlates with reduced MCL-1 expression and increased PARP cleavage [2] [5]. Notably, duvelisib retains efficacy in ibrutinib-resistant cells harboring BTK or PLCγ2 mutations by targeting upstream PI3K nodes [1].
While duvelisib primarily targets PI3Kδ/γ, it indirectly modulates mTOR/AKT signaling—a key survival axis in lymphomas. Duvelisib reduces phosphorylated AKT (Ser473) by >80% in CLL cells, inactivating mTORC1 and its substrates 4EBP1 and S6K. This inhibits cap-dependent translation of oncoproteins like cyclin D1 and c-MYC [1] [2]. Feedback loops pose clinical challenges: AKT inhibition can transiently relieve FOXO suppression, upregulating receptor tyrosine kinases (e.g., FLT3). However, duvelisib’s dual δ/γ blockade mitigates this by concurrently inhibiting microenvironmental cytokine signals (e.g., IL-6, BAFF) that activate compensatory pathways [2] [7]. In PTCL xenografts, duvelisib suppressed pS6 by 75%, correlating with tumor regression [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0